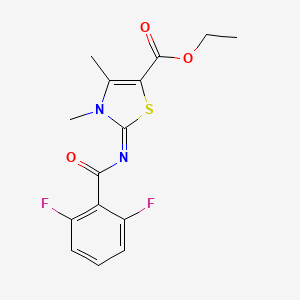

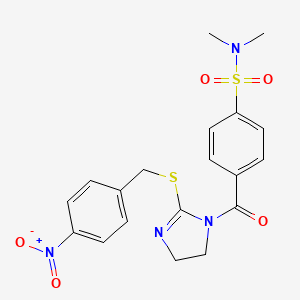

(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

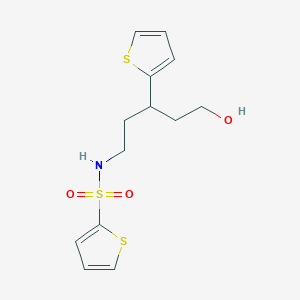

The compound is a derivative of 2,6-difluorobenzoyl chloride , which is a fluorinated building block used in chemical synthesis . The compound also seems to contain a thiazole ring, which is a type of heterocyclic compound that often exhibits biological activity.

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 2,6-difluorobenzoyl chloride with other reagents . For example, 2,6-difluorobenzoyl chloride can react with trimethylsilyl isocyanate to produce 2,6-difluorobenzoyl isocyanate . This product can then react with polyfluoroaromatic amines to give the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as X-ray crystallography, NMR, MS, and IR . The presence of the thiazole ring and the 2,6-difluorobenzoyl group would likely be key features of the structure.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions depending on the conditions and reagents used. For example, the 2,6-difluorobenzoyl group could potentially react with nucleophiles, and the thiazole ring could potentially undergo reactions at the nitrogen or sulfur atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, 2,6-difluorobenzoyl chloride is a liquid at room temperature with a density of 1.404 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis and Characterization

- A study by Larocque et al. (2011) discusses the synthesis and characterization of a related imino-N-heterocyclic carbene, highlighting its applications in coordination with early transition metals. Such compounds, including the one you're interested in, could be valuable in developing metal halide complexes for industrial applications like ethylene polymerisation (Larocque, Badaj, Dastgir & Lavoie, 2011).

Photolysis in Amines and Alcohols

- Research by Ang & Prager (1992) explores the photolysis of related compounds in various amines and alcohols. This kind of study is crucial in understanding the behavior of such compounds under different conditions and could lead to insights into their potential applications in chemical synthesis and industry (Ang & Prager, 1992).

Versatile Intermediates in Heterocycle Synthesis

- Honey et al. (2012) present ethyl 2-diazo compounds as versatile intermediates for synthesizing a wide range of trifluoromethyl heterocycles. The application of such intermediates in synthesizing diverse heterocycles, including thiazoles, indicates the potential use of your compound in advanced organic synthesis and pharmaceutical research (Honey, Pasceri, Lewis & Moody, 2012).

One-Pot Synthesis Methods

- Alvarez-Ibarra et al. (1989) describe a one-pot synthesis method for related 2-methylthio-1,3-oxazoles. This research underlines the importance of developing efficient synthesis methods for complex molecules, potentially including the compound (Alvarez-Ibarra, Mendoza, Orellana & Quiroga, 1989).

Anticancer Activity

- A study by Osmaniye et al. (2018) on benzothiazole derivatives, a structurally similar class of compounds, reveals their potential as anticancer agents. This suggests that the compound you're interested in might also have applications in medicinal chemistry, specifically in the development of new anticancer drugs (Osmaniye, Levent, Karaduman, Ilgın, Özkay & Kaplancıklı, 2018).

Synthesis of Novel Compounds

- Research by Mohamed (2021) on the synthesis of new benzo[4,5]thiazolo pyridine derivatives, using similar methodologies, emphasizes the compound's relevance in the synthesis of novel organic molecules, which could have various industrial and pharmaceutical applications (Mohamed, 2021).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-(2,6-difluorobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O3S/c1-4-22-14(21)12-8(2)19(3)15(23-12)18-13(20)11-9(16)6-5-7-10(11)17/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSGDLCLMMMXNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=C(C=CC=C2F)F)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2725475.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2725486.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2725487.png)

![N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2725490.png)

![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2725495.png)